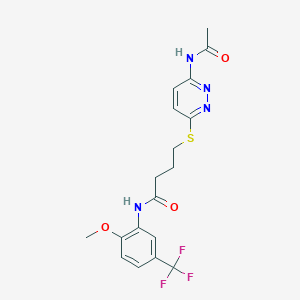
4-((6-acetamidopyridazin-3-yl)thio)-N-(2-methoxy-5-(trifluoromethyl)phenyl)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-((6-acetamidopyridazin-3-yl)thio)-N-(2-methoxy-5-(trifluoromethyl)phenyl)butanamide is a useful research compound. Its molecular formula is C18H19F3N4O3S and its molecular weight is 428.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 4-((6-acetamidopyridazin-3-yl)thio)-N-(2-methoxy-5-(trifluoromethyl)phenyl)butanamide is a novel synthetic molecule with potential therapeutic applications. This article reviews its biological activity, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C15H13F3N4O3S. It features a pyridazinyl group linked to a thioether and an amide functional group, which are crucial for its biological interactions.
The biological activity of this compound is primarily attributed to its ability to modulate various signaling pathways. The presence of the pyridazinyl moiety suggests potential interactions with enzyme targets involved in inflammatory responses and cell signaling.
- Enzyme Inhibition : The compound may inhibit specific enzymes that play roles in inflammatory processes, similar to other compounds that target cytokine production.
- Cytokine Modulation : Preliminary studies indicate that it can suppress the expression of pro-inflammatory cytokines such as IL-6 and TNF-α, which are critical in inflammatory diseases.
In Vitro Studies
In vitro assays have demonstrated that the compound effectively reduces the mRNA expression levels of IL-6 and IL-1β in human keratinocyte cells treated with lipopolysaccharides (LPS). The results are summarized in Table 1.
| Compound | Concentration (μM) | IL-6 mRNA Expression Level | IL-1β mRNA Expression Level |
|---|---|---|---|
| Control | - | 9.0 | 7.5 |
| Test Compound | 10 | 4.6 | 3.0 |
In Vivo Studies
In vivo evaluations using murine models have shown that administration of this compound significantly decreases liver inflammation markers post-LPS injection. Notably, alanine aminotransferase (ALT) and aspartate transaminase (AST) levels were lower compared to control groups, indicating reduced hepatotoxicity.
Case Studies
- Anti-inflammatory Effects : A study involving mice treated with LPS revealed that the compound significantly mitigated macrophage infiltration into liver tissues, suggesting its potential as an anti-inflammatory agent.
- Cytotoxicity Assessment : Assessment of cytotoxicity indicated that at therapeutic concentrations, the compound did not exhibit significant toxicity, making it a candidate for further development in anti-inflammatory therapies.
Comparative Analysis
The compound's activity was compared with other known anti-inflammatory agents. Its unique structure allows for distinct interactions with biological targets, potentially leading to enhanced efficacy and specificity.
| Compound Name | Mechanism of Action | Efficacy |
|---|---|---|
| Compound A | Cytokine inhibition | Moderate |
| Compound B | COX inhibition | High |
| This Compound | Cytokine modulation | High |
Propiedades
IUPAC Name |
4-(6-acetamidopyridazin-3-yl)sulfanyl-N-[2-methoxy-5-(trifluoromethyl)phenyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19F3N4O3S/c1-11(26)22-15-7-8-17(25-24-15)29-9-3-4-16(27)23-13-10-12(18(19,20)21)5-6-14(13)28-2/h5-8,10H,3-4,9H2,1-2H3,(H,23,27)(H,22,24,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGAHDOLRRZVXNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NN=C(C=C1)SCCCC(=O)NC2=C(C=CC(=C2)C(F)(F)F)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19F3N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













